molecular formula C21H15ClF3NO3S B15033121 N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B15033121
M. Wt: 453.9 g/mol
InChI Key: RVETUXKZIFUXQR-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its distinctive functional groups, which include a chlorobenzenesulfonyl group, a trifluoromethyl group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylbenzoic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-2-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE stands out due to its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C21H15ClF3NO3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H15ClF3NO3S/c1-14-5-2-3-8-19(14)20(27)26(17-7-4-6-15(13-17)21(23,24)25)30(28,29)18-11-9-16(22)10-12-18/h2-13H,1H3

InChI Key

RVETUXKZIFUXQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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